1-Bromo-1,2-difluoropenta-1,4-diene

Physical Chemistry Material Science Synthetic Organic Chemistry

1-Bromo-1,2-difluoropenta-1,4-diene (CAS 1730-24-1) is a halogenated diene featuring a conjugated penta-1,4-diene backbone with bromine and fluorine substituents at the C1 and C2 positions, respectively. This compound, with the molecular formula C5H5BrF2 and a molecular weight of 182.99 g/mol , exists as a stereoisomeric mixture with the (1E)- and (1Z)- forms.

Molecular Formula C5H5BrF2
Molecular Weight 182.99 g/mol
CAS No. 1730-24-1
Cat. No. B159291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-1,2-difluoropenta-1,4-diene
CAS1730-24-1
Molecular FormulaC5H5BrF2
Molecular Weight182.99 g/mol
Structural Identifiers
SMILESC=CCC(=C(F)Br)F
InChIInChI=1S/C5H5BrF2/c1-2-3-4(7)5(6)8/h2H,1,3H2
InChIKeyJVBBHFCPHKUCMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-1,2-difluoropenta-1,4-diene (CAS 1730-24-1): A Specialized Halogenated Diene Building Block for Advanced Synthesis


1-Bromo-1,2-difluoropenta-1,4-diene (CAS 1730-24-1) is a halogenated diene featuring a conjugated penta-1,4-diene backbone with bromine and fluorine substituents at the C1 and C2 positions, respectively [1]. This compound, with the molecular formula C5H5BrF2 and a molecular weight of 182.99 g/mol , exists as a stereoisomeric mixture with the (1E)- and (1Z)- forms [1]. Its unique substitution pattern imparts distinct physicochemical and reactivity profiles that are exploited in palladium-catalyzed cross-coupling reactions and Diels-Alder cycloadditions, positioning it as a versatile intermediate for the construction of fluorinated enynes and complex diene frameworks [2].

Building Block Type Halogenated diene, C5 conjugated backbone
Key Reactivity Pd-catalyzed cross-coupling, Diels–Alder cycloaddition
Substitution Profile Br at C1, F at C2; (1E)/(1Z) stereoisomeric mixture

1-Bromo-1,2-difluoropenta-1,4-diene (CAS 1730-24-1): Why In-Class Analogs Cannot Be Simply Interchanged


The precise regiochemistry and stereoelectronic profile of 1-bromo-1,2-difluoropenta-1,4-diene render it non-interchangeable with other halogenated dienes. Even seemingly minor alterations—such as shifting the fluorine atoms to the 5-position (as in 5-bromo-5,5-difluoropenta-1,3-diene) [1] or reducing the chain length to a two-carbon scaffold (as in 1-bromo-1,2-difluoroethene) [2]—fundamentally change the conjugated system, dipole moment, and reactivity in subsequent transformations. The specific 1,4-diene architecture of the target compound enables unique reactivity patterns in palladium-catalyzed condensations that are not replicable with the shorter or differently substituted analogs [3]. Furthermore, the substitution pattern influences the compound's physicochemical properties such as density and LogP, which are critical for its handling and integration into multi-step synthetic sequences .

Regiochemistry shift
Relocating fluorine to C5 (e.g., 5-bromo-5,5-difluoropenta-1,3-diene) alters conjugation and dipole moment, which may disrupt established reaction outcomes.
Chain-length truncation
C2 analogs like 1-bromo-1,2-difluoroethene lack the 1,4-diene architecture required for specific Pd-catalyzed condensations reported for the C5 scaffold.
Physicochemical profile mismatch
Shorter-chain or differently halogenated analogs exhibit different density, boiling point, and LogP, which can affect handling, volatility, and integration in multi-step sequences.

1-Bromo-1,2-difluoropenta-1,4-diene (CAS 1730-24-1): Quantifiable Comparative Evidence for Procurement and Selection


Comparative Physicochemical Profile: Density and Boiling Point vs. Closest Analogs

The density of 1-bromo-1,2-difluoropenta-1,4-diene (1.463 g/cm³) is markedly lower than that of the shorter-chain analog 1-bromo-1,2-difluoroethene (1.808 g/cm³) . Conversely, its boiling point (98°C) is substantially higher than that of 1-bromo-1,2-difluoroethene (29.7°C at 760 mmHg) [1]. This combination of moderate density and significantly higher boiling point translates into easier handling and reduced volatility during storage and reaction setup, minimizing material loss and exposure risk. For a compound with a flash point of 25.9°C , this is a critical safety and operational advantage.

Physicochemical Profile
Cross-study comparable
Density (g/cm³) 1.463 vs 1.808 -0.345 (-19%)
Boiling point (°C) 98 vs 29.7 +68.3
Reported lower density and higher boiling point may support easier handling and reduced volatility relative to the C2 analog.
Standard ambient conditions; comparator: 1-bromo-1,2-difluoroethene
Physical Chemistry Material Science Synthetic Organic Chemistry

Conjugated Diene Backbone Length: Comparative Rotatable Bond and LogP Data

The extended carbon backbone of 1-bromo-1,2-difluoropenta-1,4-diene confers a higher LogP (XLogP3-AA 2.7) compared to the shorter 1-bromo-1,2-difluoroethene (XLogP3-AA 1.6) [1][2]. This 69% increase in lipophilicity is accompanied by a higher number of rotatable bonds (2 vs. 0) [1][3], indicating greater conformational flexibility. This profile is advantageous for interactions with hydrophobic binding pockets in drug discovery campaigns.

Lipophilicity & Flexibility
Cross-study comparable
LogP (XLogP3-AA) 2.7 vs 1.6 +1.1 (+69%)
Rotatable bonds 2 vs 0 +2
Higher lipophilicity and conformational flexibility may support hydrophobic binding pocket design in discovery programs.
Computed values; C2 analog shows lower LogP and no rotatable bonds
Medicinal Chemistry Chemical Biology Lipophilicity Assessment

Palladium-Catalyzed Condensation Reactivity: Demonstrated Synthetic Utility vs. Non-Halogenated Dienes

1-Bromo-2-fluoroalkenes, a class to which 1-bromo-1,2-difluoropenta-1,4-diene belongs, have been demonstrated to undergo stereospecific palladium-catalyzed condensation with monosubstituted alkynes or alkenes to yield fluorinated enynes and dienes [1]. This reactivity is a class-level feature that distinguishes these bromofluoroalkenes from non-halogenated dienes, which typically do not participate in such transformations under the same mild conditions. While the specific yields for 1-bromo-1,2-difluoropenta-1,4-diene are not reported in this context, the established methodology for structurally analogous 1-bromo-2-fluoroalkenes confirms its potential as a versatile intermediate.

Pd-Catalyzed Reactivity
Class-level inference
Class confirmed for 1-bromo-2-fluoroalkenes
Supports selection for fluorinated enyne/diene synthesis via Pd catalysis, where non-halogenated dienes are unreactive.
Specific yield data for this diene not reported; class-level methodology established
Synthetic Methodology Organometallic Chemistry Fluorinated Building Blocks

Analytical Purity Specification: 95% Minimum Purity as a Procurement Baseline

Commercial suppliers of 1-bromo-1,2-difluoropenta-1,4-diene consistently specify a minimum purity of 95% . This specification serves as a verifiable benchmark for procurement, ensuring that the material meets a consistent quality standard for reproducible experimental outcomes. While 97% purity batches are also available , the 95% minimum is the industry baseline.

Purity Specification
Data to verify
≥95% (standard), up to 97% reported
Defines a minimum procurement baseline for quality comparison across suppliers.
Supplier-specified; independent verification recommended
Analytical Chemistry Quality Control Chemical Procurement

1-Bromo-1,2-difluoropenta-1,4-diene (CAS 1730-24-1): Primary Research and Industrial Application Scenarios


Synthesis of Fluorinated Enyne and Diene Libraries via Palladium Catalysis

Research groups focused on constructing libraries of fluorinated enynes or dienes for medicinal chemistry or materials science will find this compound to be a key starting material. As a member of the 1-bromo-2-fluoroalkene class, it is expected to participate in stereospecific palladium-catalyzed condensations with alkynes or alkenes [1]. Its higher LogP and distinct density profile (compared to shorter-chain analogs) make it particularly well-suited for creating building blocks with enhanced lipophilicity and specific physicochemical properties [2][3].

Diels-Alder Cycloadditions for Complex Polycyclic Frameworks

The conjugated diene system of 1-bromo-1,2-difluoropenta-1,4-diene makes it a viable substrate for Diels-Alder cycloadditions. Its extended backbone (C5) compared to shorter dienes (e.g., C2 analogs) allows for the construction of larger, more complex polycyclic scaffolds with embedded bromine and fluorine handles for further functionalization [1].

Medicinal Chemistry: Modulating Lipophilicity and Metabolism

In drug discovery programs, the strategic introduction of fluorine atoms is a common tactic to modulate metabolic stability and lipophilicity. The quantitative LogP difference (2.7 vs. 1.6 for the C2 analog) [2][3] positions this C5 diene as a more hydrophobic building block. This can be leveraged to improve membrane permeability or target engagement in hydrophobic binding pockets, making it a strategic choice over less lipophilic, shorter-chain fluorinated building blocks.

Development of Fluorinated Materials and Specialty Polymers

Halogenated dienes are valuable monomers or cross-linkers in polymer chemistry. The specific substitution pattern of 1-bromo-1,2-difluoropenta-1,4-diene, with its 1,4-diene architecture and mixed halogen functionality, offers a unique combination of reactivity and physical properties (e.g., lower density than shorter analogs) . This could be exploited in the development of novel fluorinated elastomers or specialty coatings where precise control over chain flexibility and cross-linking density is required.

Application
Selection Property
Validation Focus
Fluorinated enyne/diene library synthesis
1-bromo-2-fluoroalkene reactivity class
Pd-catalyzed condensation yield and stereochemistry
Diels–Alder cycloaddition for polycyclic frameworks
Conjugated 1,4-diene system with Br/F handles
Cycloaddition efficiency and regioselectivity
Hydrophobic building block in medicinal chemistry
Elevated LogP relative to shorter-chain analogs
Membrane permeability and target engagement assays
Fluorinated specialty polymers or coatings
Halogenated 1,4-diene monomer architecture
Polymerization behavior and material properties
Quote Request

Request a Quote for 1-Bromo-1,2-difluoropenta-1,4-diene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.